3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFIVTLZGSKKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation: Thieno[3,2-d]pyrimidin-4-one Scaffold
The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclocondensation of aminothiophene carboxylates with thiourea. In a representative procedure, 7-phenylthieno[3,2-d]pyrimidin-4(1H)-one derivatives are prepared by heating amino thiophenecarboxylates (e.g., methyl 2-amino-5-phenylthiophene-3-carboxylate) with thiourea in dimethylformamide (DMF) at 200°C for 2 hours . The reaction proceeds through nucleophilic attack of the thiourea sulfur at the carbonyl carbon, followed by cyclization and aromatization.
Key Reaction Parameters:
Post-cyclization, the 2-thioxo intermediate is alkylated with methyl iodide in the presence of sodium hydroxide to introduce a methylthio group at position 2 . This step enhances solubility and provides a handle for further functionalization.
N-Alkylation at Position 3: Introduction of the 4-Methylbenzyl Group
The 3-[(4-methylphenyl)methyl] substituent is introduced via N-alkylation of the pyrimidinone nitrogen. Sodium hydride (NaH) in DMF is employed to deprotonate the nitrogen, followed by reaction with 4-methylbenzyl bromide.
Procedure:
-
Deprotonation: A suspension of 7-phenyl-2-(methylthio)thieno[3,2-d]pyrimidin-4(1H)-one (5 mmol) in dry DMF is treated with NaH (1.2 equiv) at 0°C under nitrogen .
-
Alkylation: 4-Methylbenzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at 80–90°C for 2–3 hours .
-
Workup: The reaction is quenched with ice water, and the precipitate is filtered, washed with ether, and recrystallized from ethanol.
Optimization Insights:
-
Base: NaH outperforms K2CO3 in minimizing side reactions (e.g., O-alkylation) .
-
Solvent: DMF provides superior solubility compared to THF or acetone .
Functionalization at Position 7: Phenyl Group Incorporation
The phenyl group at position 7 is introduced during the initial cyclization step by using phenyl-substituted aminothiophene carboxylates. For example, methyl 2-amino-5-phenylthiophene-3-carboxylate cyclizes with thiourea to directly yield 7-phenyl derivatives . Alternatives include Suzuki–Miyaura coupling post-cyclization, though this is less common for position 7 due to steric constraints .
Spectroscopic Characterization
1H NMR (DMSO-d6):
-
δ 2.35 (s, 3H, CH3 from 4-methylbenzyl)
-
δ 5.70 (s, 2H, NCH2Ar)
13C NMR (DMSO-d6):
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | Thiourea, DMF, 200°C, 2 h | 62% | |
| 2-Methylthio Formation | Methyl iodide, NaOH, EtOH | 87% | |
| N-Alkylation | 4-Methylbenzyl bromide, NaH | 91% |
Challenges and Optimization Strategies
-
Byproduct Formation: Competing O-alkylation is mitigated by using NaH instead of milder bases .
-
Solvent Purity: Anhydrous DMF is critical to prevent hydrolysis of intermediates .
-
Recrystallization: Ethanol yields higher-purity crystals compared to methanol or acetone .
Scalability and Industrial Relevance
The route is scalable to multigram quantities, with >90% yield in the alkylation step under optimized conditions . Industrial adoption would require transitioning from batch to continuous flow reactors to enhance heat transfer during cyclization .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein tyrosine kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as protein tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its catalytic activity. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at the 3-position significantly influence biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 7
The 7-phenyl group is critical for maintaining activity in PDE7 inhibitors and kinase modulators:
Key Observations :
Core Modifications: Thieno vs. Pyrido-Thieno Hybrids
Comparisons with structurally related cores highlight scaffold-specific effects:
Key Observations :
- Thieno[3,2-d]pyrimidin-4-one derivatives exhibit superior enzyme selectivity compared to pyrido-thieno hybrids, which often show broader kinase inhibition .
- Fused cyclopentane rings (e.g., in cyclopenta-thieno analogs) increase rigidity but may reduce synthetic accessibility .
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one , identified by its CAS number 1040632-60-7, is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, kinase inhibition, and potential therapeutic applications.
- Molecular Formula : C24H22FN3O2S2
- Molecular Weight : 467.58 g/mol
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including the compound in focus. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
- IC50 Values :
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways:
- VEGFR-2 and AKT Inhibition :
Apoptosis Induction
The compound induces apoptosis in cancer cells through:
- Caspase Activation :
Comparative Analysis
The following table summarizes the biological activities of similar thienopyrimidine derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 3.105 | VEGFR-2 Inhibition |
| Compound B | PC-3 | 2.15 | AKT Inhibition |
| Compound C | HepG2 | 0.126 | Caspase Activation |
| Compound D | PC-3 | 4.60 | S Phase Arrest |
Case Study 1: Antiproliferative Screening
A study evaluated several thienopyrimidine derivatives for their antiproliferative effects on HepG2 and PC-3 cells. The results indicated that the tested compounds exhibited moderate to high cytotoxicity, with specific derivatives showing enhanced activity due to structural modifications .
Case Study 2: Kinase Inhibition Assay
In another investigation focusing on kinase inhibition, the compound demonstrated significant inhibition rates against AKT-1, achieving a 71.6% inhibition rate compared to a reference drug with a lower efficacy . This highlights its potential as a dual-action therapeutic agent.
Q & A
Q. How can researchers troubleshoot failed synthetic steps or unexpected byproducts?
- Answer : Common issues and solutions:
- Low cyclization yield : Replace DMF with DMA (dimethylacetamide) to stabilize intermediates.
- Byproduct formation : Add scavengers (e.g., molecular sieves for water-sensitive steps).
- Characterization ambiguity : Use 2D NMR (HSQC, HMBC) to distinguish regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
